molecular formula C14H16N2O2 B11870020 tert-Butyl 5-cyanoindoline-1-carboxylate CAS No. 874841-30-2

tert-Butyl 5-cyanoindoline-1-carboxylate

Cat. No.: B11870020
CAS No.: 874841-30-2
M. Wt: 244.29 g/mol
InChI Key: KDJNHMDZHOBDOJ-UHFFFAOYSA-N
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Description

tert-Butyl 5-cyanoindoline-1-carboxylate: is a chemical compound with the molecular formula C14H14N2O2 . It is a derivative of indoline, a bicyclic structure that includes a benzene ring fused to a pyrrole ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-cyanoindoline-1-carboxylate typically involves the reaction of indoline derivatives with tert-butyl chloroformate and cyanide sources. One common method includes the use of tert-butyl chloroformate and sodium cyanide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 5-cyanoindoline-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced using agents like lithium aluminum hydride to yield reduced indoline derivatives.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Oxidized indoline derivatives.

    Reduction: Reduced indoline derivatives.

    Substitution: Substituted indoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: tert-Butyl 5-cyanoindoline-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds.

Biology: In biological research, this compound is used to study the interactions of indoline derivatives with biological targets. It is often employed in the development of new bioactive molecules.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its unique structure allows for the exploration of novel therapeutic pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 5-cyanoindoline-1-carboxylate involves its interaction with specific molecular targets. The cyano group and the indoline ring system play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl 5-bromoindoline-1-carboxylate
  • tert-Butyl 5-fluoroindoline-1-carboxylate
  • tert-Butyl 5-methylindoline-1-carboxylate

Comparison: tert-Butyl 5-cyanoindoline-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its bromo, fluoro, and methyl counterparts. The cyano group also enhances its potential interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

tert-butyl 5-cyano-2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJNHMDZHOBDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101181579
Record name 1,1-Dimethylethyl 5-cyano-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101181579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874841-30-2
Record name 1,1-Dimethylethyl 5-cyano-2,3-dihydro-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874841-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 5-cyano-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101181579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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